1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16081894
InChI: InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
SMILES:
Molecular Formula: C18H21BrN4O2
Molecular Weight: 405.3 g/mol

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC16081894

Molecular Formula: C18H21BrN4O2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C18H21BrN4O2
Molecular Weight 405.3 g/mol
IUPAC Name 1-benzyl-8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
Standard InChI Key OQIJOLROUORMDY-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule features a purine backbone substituted at positions 1, 3, 7, and 8 (Figure 1). The purine core is dihydroxylated at positions 2 and 6, forming the dione motif. Critical substituents include:

  • 1-position: Benzyl group, introducing aromaticity and lipophilicity.

  • 3-position: Methyl group, influencing electronic distribution.

  • 7-position: Isopentyl (3-methylbutyl) chain, enhancing hydrophobic interactions.

  • 8-position: Bromine atom, a common halogenation site for modulating bioactivity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₀BrN₅O₂
Molecular Weight418.29 g/mol
IUPAC Name1-benzyl-8-bromo-7-(3-methylbutyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
SMILESBrc1n(C)c2nc(CC(C)CC)[n]c2c(=O)n1CCc1ccccc1

Synthesis and Optimization

Reaction Pathways

A plausible synthesis route adapts methodologies from analogous 8-bromo-xanthine derivatives . The process likely involves:

  • Halogenation: Introduction of bromine at the 8-position of a preformed xanthine scaffold.

  • Alkylation: Sequential substitution at N1 and N7 using benzyl and isopentyl halides, respectively.

  • Purification: Chromatography or recrystallization to achieve >98% purity .

Key Considerations:

  • Temperature Control: Alkylation at N7 typically requires mild heating (40–60°C) to avoid side reactions .

  • Base Selection: Sodium carbonate or potassium tert-butoxide facilitates deprotonation of the purine nitrogens .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction kinetics .

Physicochemical Properties

Stability and Solubility

While experimental data for this specific compound are unavailable, predictions are based on structural analogs :

Table 2: Predicted Physicochemical Parameters

ParameterValueSource Compound Reference
Melting Point280–285°C
LogP2.8 ± 0.3Calculated
Aqueous Solubility0.12 mg/mL (25°C)
pKa8.6 (imidazole N-H)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) .

  • NMR: Expected singlet for N3-methyl (~δ 3.3 ppm) and multiplet signals for benzyl protons (~δ 7.2–7.4 ppm) .

Research Gaps and Future Directions

  • Synthetic Scalability: Optimize yields for multi-gram production.

  • In Vitro Profiling: Assess DPP-IV inhibition (IC₅₀) and cytotoxicity (CC₅₀) in HepG2 cells.

  • Crystallography: Resolve ligand-DPP-IV co-crystal structures to validate binding hypotheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator